N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This particular compound is derived from the condensation of an indole derivative and a nitrobenzohydrazide. Indole derivatives are known for their wide range of biological activities, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Reduction of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitro group can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both the indole and nitrobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14N4O4 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H14N4O4/c1-12(23)21-11-14(16-4-2-3-5-17(16)21)10-19-20-18(24)13-6-8-15(9-7-13)22(25)26/h2-11H,1H3,(H,20,24)/b19-10+ |
InChI Key |
PGKLLNVHWVTDLB-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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